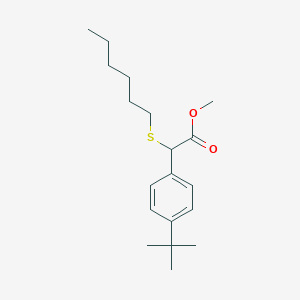
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate is an organic compound with a complex structure that includes a tert-butylphenyl group, a hexylsulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-tert-butylphenyl bromide with hexylthiol in the presence of a base to form 4-tert-butylphenyl hexyl sulfide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylpropionate
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylsuccinate
Uniqueness
The presence of both a sulfanyl group and an acetate ester makes it versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C19H30O2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C19H30O2S/c1-6-7-8-9-14-22-17(18(20)21-5)15-10-12-16(13-11-15)19(2,3)4/h10-13,17H,6-9,14H2,1-5H3 |
InChI Key |
JVASFVCJXRAVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















